5-Fluoro-6-methylpyrimidine-4-carbonitrile
Description
5-Fluoro-6-methylpyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative featuring a carbonitrile group at position 4, a fluorine atom at position 5, and a methyl group at position 5. Pyrimidine carbonitriles are pivotal intermediates in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in heterocyclic reactions.
Properties
Molecular Formula |
C6H4FN3 |
|---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
5-fluoro-6-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,1H3 |
InChI Key |
MIBNNRYVQBBWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyrimidine ring . The reaction conditions often require a polar aprotic solvent and a base to facilitate the substitution.
Industrial Production Methods
Industrial production of fluorinated pyrimidines, including 5-Fluoro-6-methylpyrimidine-4-carbonitrile, often involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
5-Fluoro-6-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with nucleic acids.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylpyrimidine-4-carbonitrile involves its interaction with biological macromolecules. The fluorine atom’s high electronegativity can disrupt normal biochemical processes by altering the structure and function of enzymes and nucleic acids. This disruption can lead to the inhibition of key metabolic pathways, making the compound effective in various therapeutic applications .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituent patterns are compared below:
Key Observations :
Physicochemical Properties
Melting points and spectral data from analogs suggest trends:
Key Observations :
- C≡N Stretch : All nitrile-containing analogs exhibit IR peaks near 2195 cm⁻¹ , consistent with the target compound.
- Thermal Stability : Higher melting points in oxo- or aryl-substituted derivatives (e.g., 300°C in ) suggest that the target compound’s thermal stability may depend on its substituent planarity.
Biological Activity
5-Fluoro-6-methylpyrimidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms, applications, and research findings, supported by case studies and data tables.
This compound features a pyrimidine ring with a fluorine atom at the 5-position, a methyl group at the 6-position, and a cyano group at the 4-position. Its molecular formula is and it has a molecular weight of approximately 138.12 g/mol. The presence of the electronegative fluorine atom significantly influences its biological activity by enhancing lipophilicity and altering enzyme interactions.
The biological activity of this compound can be attributed to its interaction with various biological macromolecules:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular processes critical for pathogen survival and proliferation.
- Nucleic Acid Interaction : Research indicates that it may interfere with DNA and RNA synthesis, making it a candidate for anticancer therapies.
- Receptor Modulation : It has been investigated for its potential role as a modulator at metabotropic glutamate receptors, which are implicated in neuropsychiatric disorders.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens:
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate activity | |
| Gram-negative bacteria | Significant inhibition | |
| Fungi | Effective against Candida spp. |
In vitro studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL for various strains .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various studies:
- Cytotoxicity : In studies involving lung cancer cell lines, this compound showed cytotoxic effects at concentrations as low as 10 µM, selectively targeting cancer cells while sparing healthy cells .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (lung cancer) | >30%–40% cell death at 10 µM | |
| Healthy hepatocytes | Non-toxic at <10 µM |
Case Studies
- Antifungal Activity : A study demonstrated that derivatives of this compound exhibited antifungal properties against Candida albicans, highlighting its potential in treating fungal infections .
- Antiviral Applications : Research into its antiviral properties suggests that it may inhibit specific viral enzymes, although further studies are needed to confirm these effects.
- Neuropharmacology : Investigations into its effects on glutamate receptors indicate potential applications in treating neurodegenerative diseases, providing a pathway for future drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
